3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione
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Overview
Description
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a benzothiazole ring, a piperidine ring, a chlorophenyl group, and a pyrrole-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of o-aminothiophenol with 4-cyanobenzaldehyde to form 4-(1,3-benzothiazol-2-yl)benzonitrile. This intermediate is then subjected to acid hydrolysis to yield 4-(1,3-benzothiazol-2-yl)benzoic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring.
Reduction: Reduction reactions can occur at the chlorophenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while reduction of the chlorophenyl group can produce various chlorinated hydrocarbons.
Scientific Research Applications
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and anticancer agent.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in materials science and catalysis.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzothiazol-2-yl)benzonitrile: Shares the benzothiazole ring but lacks the piperidine and pyrrole-2,5-dione moieties.
4-(1,3-Benzothiazol-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of the piperidine and pyrrole-2,5-dione moieties.
Uniqueness
The uniqueness of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE lies in its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H18ClN3O2S |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(4-chlorophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C22H18ClN3O2S/c23-15-5-7-16(8-6-15)26-20(27)13-18(22(26)28)25-11-9-14(10-12-25)21-24-17-3-1-2-4-19(17)29-21/h1-8,13-14H,9-12H2 |
InChI Key |
LMSLZTHKUOVPTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C4=CC(=O)N(C4=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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